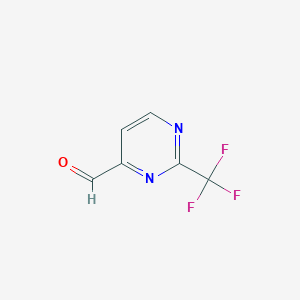

2-(Trifluoromethyl)pyrimidine-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Trifluoromethyl)pyrimidine-4-carbaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a highly reactive aldehyde that is used as a building block in the synthesis of various organic compounds. In

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde (IPM), a compound structurally related to 2-(Trifluoromethyl)pyrimidine-4-carbaldehyde, has been studied for its corrosion inhibition properties. It demonstrates an increase in corrosion rate with the concentration of IPM inhibitor, acting as a mixed-type inhibitor. The inhibition effect is explained by the adsorption of the inhibitor on the surface of carbon steel in hydrochloric acid solution, as shown by gravimetric measurements, polarization studies, and impedance spectroscopy techniques (Ech-chihbi et al., 2017).

Synthesis of Fused-Bicyclic Compounds

A regioselective synthesis approach for trisubstituted 2-arylaminopyrimidine-5-carbaldehydes, like 2-(Trifluoromethyl)pyrimidine-4-carbaldehyde, has been developed. This approach is instrumental in creating fused-bicyclic pyrimidine substrates, which are further derivatized using Suzuki cross-coupling reactions to form structurally and electronically unique GlambdaC base precursors (Beingessner et al., 2008).

Cycloaddition Reactions

The compound undergoes cycloaddition reactions under Lewis acid-catalyzed conditions. The study of 2-(alk-2-enyl)amino-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde and its derivatives highlights the scope and limitations of such reactions, including diastereoselectivity (Noguchi et al., 1997).

Hydrogen-Bonded Frameworks

Research on 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde and related compounds revealed the formation of three-dimensional hydrogen-bonded frameworks and sheets. These frameworks are formed through a combination of N-H...O, C-H...O, and C-H...pi(arene) hydrogen bonds, indicating potential applications in materials science (Low et al., 2007).

Synthetic Pathways for Fused Polycyclic Pyrimidines

Studies on the synthesis pathways for fused polycyclic pyrimidines, starting from pyrido[1,2-a]pyrimidine derivatives, show the potential for creating a broad spectrum of biologically active compounds. This includes antibacterial, fungicidal, antiviral, and antitumor agents (Harutyunyan, 2016).

Interaction with Glycine Esters

Research on the interaction of derivatives of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters offers insights into the synthesis of new biologically active compounds, specifically derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine (Zinchenko et al., 2018).

Eigenschaften

IUPAC Name |

2-(trifluoromethyl)pyrimidine-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O/c7-6(8,9)5-10-2-1-4(3-12)11-5/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDEZDCQHDZFRCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1H-Pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]prop-2-enamide](/img/structure/B2884471.png)

![1-(Chloromethyl)-3-(2,6-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2884472.png)

![2-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2884475.png)

![Ethyl 2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2884478.png)

![1,3-bis(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2884490.png)